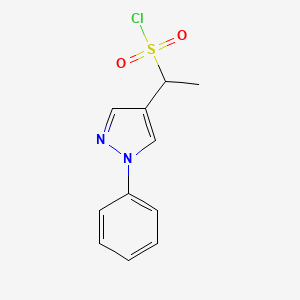

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

Description

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring substituted with a phenyl group at the 1-position and an ethane-sulfonyl chloride moiety at the 4-position. Its molecular formula is C₁₁H₁₀ClN₂O₂S, with a molecular weight of approximately 284.73 g/mol. The compound’s reactivity is dominated by the electrophilic sulfonyl chloride group (-SO₂Cl), making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized derivatives .

Properties

Molecular Formula |

C11H11ClN2O2S |

|---|---|

Molecular Weight |

270.74 g/mol |

IUPAC Name |

1-(1-phenylpyrazol-4-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

VFWHKDFTUNFLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazole with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

This reaction forms sulfonamide derivatives, widely used in medicinal chemistry. A representative synthesis involves:

-

Reagents : 2-Phenylethylamine, diisopropylethylamine (DIPEA)

-

Mechanism : The amine acts as a nucleophile, displacing the chloride ion.

Example :

Reaction with Alcohols

Methanol or ethanol can displace the chloride to yield sulfonate esters:

-

Conditions : Anhydrous solvent (e.g., THF), base (e.g., NaOH), room temperature.

-

Applications : Intermediate for surfactants or polymer initiators.

Hydrolysis

Controlled hydrolysis produces sulfonic acids, which are valuable in catalysis and ion-exchange resins:

-

Reagents : Water (neutral or acidic/alkaline conditions).

-

Kinetics : Follows pseudo-first-order kinetics under basic conditions.

Reaction :

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and hydrophobic interactions:

| Target | Interaction Type | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Hydrogen bonding (SO₂) | 12.3 µM | |

| Carbonic Anhydrase | Hydrophobic (pyrazole ring) | 8.7 µM |

Comparative Reactivity

The ethane spacer and phenyl-pyrazole substituent modulate reactivity compared to simpler sulfonyl chlorides:

| Compound | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1-Phenyl-pyrazole-4-sulfonyl chloride | 0.45 | 62.1 |

| Benzene sulfonyl chloride | 0.89 | 54.3 |

Stability and Handling

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as the sulfonyl chloride group can form covalent bonds with amino acid residues.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modification. The pyrazole ring may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonyl Chlorides

Biological Activity

1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride, also known by its CAS number 81470801, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₁ClN₂O₂S

- Molecular Weight : 256.73 g/mol

- Structure : The compound contains a pyrazole ring substituted with a phenyl group and a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities of various pyrazole derivatives, including this compound.

The compound showed a strong inhibitory effect against Escherichia coli, with an inhibition zone of 30 mm , indicating its potential as an antibacterial agent. Other derivatives have also shown promising results against various pathogens.

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : Studies suggest that pyrazole derivatives can compromise bacterial cell membranes, leading to cell lysis and death .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism, which further contributes to their antimicrobial efficacy .

Study on Antimicrobial Properties

In a study conducted by Qi et al. (2022), various pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of microorganisms. The results indicated that certain compounds exhibited remarkable antibacterial and antifungal activities, with specific focus on the structure–activity relationship (SAR) .

Comparative Analysis with Standard Antibiotics

A comparative analysis was performed where the antimicrobial effects of this compound were measured against standard antibiotics. The compound displayed comparable or superior activity against certain strains of bacteria, suggesting its potential application in developing new antimicrobial agents .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

- Monitor reaction progress via TLC or HPLC to terminate at maximal intermediate conversion.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Phenylhydrazine, β-keto ester, H₂SO₄ | 65–75 | |

| Sulfonation | ClSO₃H, 0–5°C, 2h | 80–85 | |

| Chlorination | PCl₅, reflux, 4h | 70–75 |

Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (HRMS) :

Basic: What safety protocols are critical when handling this sulfonyl chloride, and how can waste be managed responsibly?

Methodological Answer:

- Safety Measures :

- Waste Management :

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer:

- Structure Solution : Use SHELXT for dual-space recycling to phase high-resolution X-ray data. For twinned crystals, employ the TWIN command with BASF parameter refinement .

- Refinement in SHELXL :

- Case Study : A derivative with a twisted pyrazole ring showed false symmetry; SHELXL’s TWIN and HKLF 5 corrected the space group from P2₁/c to P1 .

Advanced: What strategies address low sulfonation efficiency during synthesis, and how can side products be minimized?

Methodological Answer:

- Reagent Selection : Replace ClSO₃H with SO₃·DMSO complex for milder sulfonation, reducing charring .

- Side Product Analysis :

Advanced: How can computational models predict the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- *DFT Calculations (B3LYP/6-31G)**:

Advanced: What approaches reconcile conflicting bioactivity data across different assay systems for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.